molecular formula C6H7NO B12542653 6-Aminohexa-2,4-diyn-1-OL CAS No. 142627-07-4

6-Aminohexa-2,4-diyn-1-OL

Cat. No.: B12542653
CAS No.: 142627-07-4
M. Wt: 109.13 g/mol
InChI Key: KFTBLRQXKSJWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminohexa-2,4-diyn-1-OL is an organic compound with the molecular formula C6H7NO. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a hexadiyne backbone. This compound is of interest due to its unique structure, which includes two triple bonds, making it a versatile building block in organic synthesis and various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminohexa-2,4-diyn-1-OL can be achieved through several methods. One common approach involves the reaction of diacetylene (H-C≡C-C≡C-H) with formaldehyde (H2C=O) in the presence of a silver catalyst. This reaction is typically carried out in a polar solvent at temperatures ranging from 0 to 150°C and pressures from 0.01 to 10 bar .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

6-Aminohexa-2,4-diyn-1-OL undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

6-Aminohexa-2,4-diyn-1-OL has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Its derivatives have potential therapeutic applications, including anticancer and antiviral properties.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Aminohexa-2,4-diyn-1-OL involves its interaction with various molecular targets. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and interact with enzymes and receptors. The triple bonds in its structure enable it to participate in cycloaddition reactions, which are crucial in the formation of complex molecular frameworks.

Comparison with Similar Compounds

Similar Compounds

    Hexa-2,4-diyn-1-OL: Lacks the amino group, making it less reactive in certain biochemical applications.

    6-Aminohex-2-yne-1-OL: Contains only one triple bond, resulting in different reactivity and applications.

Uniqueness

6-Aminohexa-2,4-diyn-1-OL is unique due to its dual triple bond structure combined with functional amino and hydroxyl groups. This combination provides a versatile platform for various chemical transformations and applications in multiple fields.

Properties

CAS No.

142627-07-4

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

6-aminohexa-2,4-diyn-1-ol

InChI

InChI=1S/C6H7NO/c7-5-3-1-2-4-6-8/h8H,5-7H2

InChI Key

KFTBLRQXKSJWRQ-UHFFFAOYSA-N

Canonical SMILES

C(C#CC#CCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.